Xantphos PD G3

Catalog No.
S928869
CAS No.
1445085-97-1
M.F
C52H46NO4P2PdS-
M. Wt
949.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xantphos PD G3

CAS Number

1445085-97-1

Product Name

Xantphos PD G3

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C52H46NO4P2PdS-

Molecular Weight

949.4 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

JIMOHYWEUIAPAA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Negishi Cross-Coupling Reaction

Aminocarbonylation of Heteroaryl Bromides

Coupling between Polyglycosyl Thiols and Aglycon Halides

Xantphos Palladacycle Generation 3, commonly referred to as Xantphos Pd G3, is a specialized palladium complex utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of C52H46NO4P2PdSC_{52}H_{46}NO_{4}P_{2}PdS and a molar mass of approximately 949.36 g/mol. It appears as a pale yellow powder and has a melting point range of 164-167 °C, indicating its thermal stability under standard conditions . Xantphos Pd G3 is recognized for its effectiveness in palladium-catalyzed cross-coupling reactions, particularly in the Buchwald-Hartwig reaction, which is pivotal for forming carbon-nitrogen bonds in organic synthesis .

The catalytic cycle of Xantphos PD G3 involves several key steps:

  • Precatalyst Activation: The chloride ligand is displaced by a substrate (e.g., organic halide) to generate a vacant coordination site on the Pd center [].
  • Oxidative Addition: The Pd(II) center undergoes oxidative addition with another substrate (e.g., organometallic reagent) to form a Pd(IV) complex with a new C-Pd bond [].
  • Transmetallation: The organic group from the second substrate is transferred to the other organic fragment bound to Pd [].
  • Reductive Elimination: The newly formed C-C bond is established, and the Pd(II) catalyst regenerates with the chloride ligand being displaced [].

Xantphos Pd G3 serves as a catalyst in several key reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of amines from aryl halides and amines.
  • Heck Reaction: In this transformation, alkenes react with aryl halides to form substituted alkenes.
  • Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: A reaction that couples organozinc reagents with aryl halides to form biaryl compounds .

The versatility of Xantphos Pd G3 in these reactions stems from its ability to stabilize palladium in various oxidation states, enhancing catalytic efficiency.

The synthesis of Xantphos Pd G3 typically involves the coordination of palladium with the xanthene-based ligand. The process generally includes:

  • Preparation of Ligand: The ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is synthesized through established organic methodologies.
  • Palladium Coordination: The ligand is then reacted with a palladium precursor, such as palladium(II) acetate or palladium(II) chloride, often in the presence of a base.
  • Formation of Complex: The resulting product is purified and characterized using techniques like NMR spectroscopy and mass spectrometry to confirm the formation of Xantphos Pd G3 .

Xantphos Pd G3 finds extensive applications in:

  • Organic Synthesis: Particularly in pharmaceutical chemistry for creating complex molecules.
  • Material Science: Used in developing new materials through polymerization reactions.
  • Agricultural Chemistry: Assists in synthesizing agrochemicals that enhance crop yield and protection .

Its ability to operate under mild conditions with lower catalyst loadings makes it particularly attractive for industrial applications.

Interaction studies involving Xantphos Pd G3 focus on its reactivity with various substrates and its role in facilitating cross-coupling reactions. Research indicates that the presence of this catalyst can significantly lower activation energies and improve reaction yields compared to traditional methods. Additionally, studies have explored its interactions with different ligands and solvents to optimize reaction conditions further .

Several compounds exhibit similarities to Xantphos Pd G3, particularly regarding their use as palladium catalysts. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Xantphos Palladacycle Gen 2Earlier generation catalyst; less efficient than Gen 3Lower catalytic activity
N-XantphosA nitrogen-substituted variant; used for specific coupling reactionsEnhanced selectivity for certain substrates
Dppf (1,1'-bis(diphenylphosphino)ferrocene)Widely used phosphine ligand; versatile but less specific than XantphosBroader applicability but lower efficiency

Xantphos Pd G3 stands out due to its third-generation design that allows for improved stability and efficiency in catalysis compared to earlier generations and similar compounds. Its unique structure enables better substrate coordination and facilitates more effective cross-coupling reactions .

Xantphos Palladium G3, chemically named [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, represents a significant advancement in catalyst design for organic synthesis [1] [2]. This third-generation Buchwald precatalyst features a complex molecular architecture that combines a xanthene-based diphosphine ligand with a palladium metal center in a precisely engineered coordination environment [3]. The molecular formula of Xantphos Palladium G3 is C52H45NO4P2PdS with a molecular weight of approximately 948.35 g/mol [4].

Xantphos Ligand Coordination Modes

The Xantphos ligand in Xantphos Palladium G3 exhibits remarkable versatility in its coordination behavior, which contributes significantly to the catalyst's effectiveness [5]. This diphosphine ligand is noteworthy for its wide bite angle, measured at approximately 108-111.7°, which is considerably larger than conventional diphosphine ligands [6] [7]. The bite angle refers to the P-Pd-P angle formed when both phosphorus atoms coordinate to the palladium center [8].

Xantphos can adopt multiple coordination modes with transition metals, including:

  • κP,P Coordination: The most common binding mode where both phosphorus atoms coordinate to the palladium center in a bidentate fashion [9]. This coordination mode can be further classified into:

    • Cis-chelating: Where the P-Pd-P angle is approximately 108°, placing the phosphorus atoms adjacent to each other in the coordination sphere [6].
    • Trans-spanning: A rare coordination mode where the P-Pd-P angle expands to approximately 150.7°, placing the phosphorus atoms on opposite sides of the coordination sphere [10] [7].
  • κP,O,P Coordination: A tridentate "pincer-type" coordination where both phosphorus atoms and the oxygen atom of the xanthene backbone coordinate to the metal center [11]. This mode is less common but can stabilize certain catalytic intermediates.

  • κP Monodentate Coordination: The least common mode where only one phosphorus atom coordinates to the metal center, leaving the other phosphorus atom uncoordinated [12].

The rigid xanthene backbone of the Xantphos ligand constrains the possible coordination geometries while still allowing sufficient flexibility to accommodate different metal centers and reaction requirements [13]. This structural rigidity combined with coordination flexibility is a key factor in the catalyst's performance across various cross-coupling reactions [5] [9].

Coordination ModeP-Pd-P AngleOccurrenceStructural Features
κP,P (cis)~108°CommonBoth P atoms adjacent in coordination sphere
κP,P (trans)~150.7°RareP atoms on opposite sides of coordination sphere
κP,O,PVariableLess commonTridentate coordination including xanthene O atom
κPN/AVery rareOnly one P atom coordinated

Palladium Center Electronic Configuration

The palladium center in Xantphos Palladium G3 exists in the +2 oxidation state, which is crucial for its catalytic activity [1] [14]. Palladium(II) has an electronic configuration of [Kr]4d8, having lost two electrons from its valence shell [15] [16]. This electronic arrangement favors a square planar coordination geometry, which is typical for d8 metal complexes [17].

In Xantphos Palladium G3, the palladium(II) center forms a coordination complex with the bidentate Xantphos ligand through its two phosphorus atoms, while also binding to the 2-aminobiphenyl fragment through a Pd-C bond and a dative Pd-N bond [1] [3]. The methanesulfonate counterion completes the coordination sphere, resulting in a well-defined square planar geometry around the palladium center [14] .

The electronic distribution around the palladium center is influenced by several factors:

  • σ-Donation: The phosphorus atoms of the Xantphos ligand donate electron density to the palladium center through σ-bonds, stabilizing the metal complex [19] [20].

  • π-Backbonding: The palladium d-orbitals can engage in π-backbonding with the phosphorus ligands, further strengthening the metal-ligand interaction [21] [17].

  • Trans Influence: The strong σ-donating ability of the carbon atom in the aminobiphenyl fragment exerts a trans influence, weakening the bond trans to it and affecting the overall electronic distribution [20] [22].

The electronic configuration of the palladium center plays a crucial role in the catalyst's activation mechanism . During catalytic cycles, the palladium center undergoes changes in oxidation state between Pd(II) and Pd(0), with the Xantphos ligand remaining coordinated throughout these transformations [1] [14]. This redox flexibility, combined with the steric and electronic properties of the Xantphos ligand, enables Xantphos Palladium G3 to efficiently catalyze various cross-coupling reactions [2] .

Physicochemical Properties

Thermal Stability and Decomposition Pathways

Xantphos Palladium G3 exhibits remarkable thermal stability compared to earlier generation catalysts, which is a key advantage for its application in organic synthesis [1] [14]. The compound exists as a solid with a melting point range of 164-167°C, at which point it undergoes decomposition rather than a clean phase transition [23] [24]. This thermal behavior indicates strong intermolecular forces within the crystal structure and provides insight into its stability under reaction conditions [25].

The thermal stability of Xantphos Palladium G3 can be attributed to several structural features:

  • Rigid Xanthene Backbone: The rigid xanthene backbone of the Xantphos ligand provides structural integrity to the complex, preventing conformational changes that might lead to decomposition [12] [5].

  • Strong Palladium-Phosphorus Bonds: The bidentate coordination of the Xantphos ligand through two phosphorus atoms creates strong bonds with the palladium center, enhancing the overall stability of the complex [9] [6].

  • Chelate Effect: The chelating nature of the Xantphos ligand contributes to the thermodynamic stability of the complex through the chelate effect, making dissociation energetically unfavorable [5] [13].

When subjected to elevated temperatures, Xantphos Palladium G3 undergoes specific decomposition pathways:

  • Ligand Dissociation: At temperatures approaching its decomposition point, partial dissociation of the Xantphos ligand may occur, potentially leading to catalyst deactivation if not properly controlled [26] [27].

  • Redox Processes: Thermal stress can induce redox changes at the palladium center, potentially converting Palladium(II) to Palladium(0) species with different coordination geometries and reactivities [26] [27].

  • Methanesulfonate Elimination: The methanesulfonate counterion may be eliminated at elevated temperatures, leading to changes in the coordination sphere of the palladium center [24] [25].

Despite these potential decomposition pathways, Xantphos Palladium G3 demonstrates excellent thermal stability under typical reaction conditions, maintaining its catalytic activity even after prolonged heating in various organic solvents [1] [14]. This thermal robustness contributes to its utility in a wide range of synthetic applications, allowing reactions to be conducted at elevated temperatures when necessary for optimal conversion and selectivity [2] .

Solubility Profiles in Organic Media

Xantphos Palladium G3 exhibits exceptional solubility across a wide range of common organic solvents, which is a significant advantage for its application in homogeneous catalysis [1] [28]. This enhanced solubility profile contributes to its effectiveness by ensuring that the catalyst remains in solution throughout the reaction, maximizing its interaction with substrates [2] [14].

The solubility characteristics of Xantphos Palladium G3 can be attributed to several structural features:

  • Lipophilic Phenyl Groups: The eight phenyl groups present in the Xantphos ligand provide substantial lipophilic character, enhancing solubility in non-polar and moderately polar organic solvents [1] [29].

  • Ionic Character: The presence of the methanesulfonate counterion introduces some ionic character to the complex, improving solubility in more polar organic solvents [2] [28].

  • Balanced Polarity: The combination of the lipophilic Xantphos ligand with the more polar aminobiphenyl and methanesulfonate components creates a balanced polarity profile that contributes to the compound's versatile solubility [29] [28].

The solubility of Xantphos Palladium G3 varies across different solvent types:

Solvent TypeSolubilityExamples
Chlorinated SolventsExcellentDichloromethane, Chloroform
Ethereal SolventsVery GoodTetrahydrofuran, Diethyl Ether
Aromatic SolventsGoodToluene, Benzene
Polar Aprotic SolventsGoodDimethylformamide, Dimethyl Sulfoxide
AlcoholsModerateMethanol, Ethanol
Aliphatic HydrocarbonsLimitedHexane, Pentane
WaterPoor-

This broad solubility profile allows for flexibility in reaction design, enabling chemists to select the most appropriate solvent system for specific transformations [1] [28]. The high solubility in common organic solvents also facilitates catalyst handling and reaction setup, as stock solutions can be prepared and stored for convenient use [2] [14].

Furthermore, the long solution lifetime of Xantphos Palladium G3 is noteworthy, as it maintains its structural integrity and catalytic activity in solution over extended periods [1] [28]. This stability in solution is particularly valuable for reactions requiring prolonged reaction times or elevated temperatures, as it minimizes catalyst degradation and ensures consistent performance throughout the reaction course [2] [14].

Spectroscopic Fingerprints

^31P NMR Signature Analysis

Phosphorus-31 Nuclear Magnetic Resonance (^31P NMR) spectroscopy serves as a powerful analytical tool for characterizing Xantphos Palladium G3, providing valuable insights into its structure, purity, and coordination environment [30] [31]. The ^31P NMR spectrum of this complex exhibits distinctive signals that reflect the chemical environment of the phosphorus atoms in the Xantphos ligand when coordinated to the palladium center [32] [33].

The ^31P NMR spectrum of Xantphos Palladium G3 typically displays the following key features:

  • Chemical Shift Range: The coordinated phosphorus atoms of the Xantphos ligand in Xantphos Palladium G3 generally exhibit signals in the range of 8-12 ppm, which is significantly downfield from the free Xantphos ligand (typically around -20 ppm) [30] [33]. This downfield shift is characteristic of phosphorus coordination to the palladium center and serves as a clear indicator of complex formation [31] [32].

  • Signal Multiplicity: Depending on the exact coordination mode and the symmetry of the complex, the phosphorus signals may appear as either a single resonance (indicating equivalent phosphorus environments) or as two distinct signals (indicating inequivalent phosphorus environments) [30] [31]. In cases where the Xantphos ligand adopts an asymmetric coordination mode, such as when one phosphorus atom experiences a different trans influence than the other, two separate signals would be observed [31] [33].

  • Coupling Patterns: The ^31P NMR spectrum may exhibit coupling between the phosphorus nuclei (^2J_P-P) and between phosphorus and other NMR-active nuclei in the complex, such as protons or the palladium center [30] [32]. These coupling patterns provide additional structural information about the coordination environment [31] [33].

The ^31P NMR spectroscopic data for Xantphos Palladium G3 and related species are summarized in the following table:

Compound^31P NMR Chemical Shift (ppm)SolventCoupling ConstantsReference
Xantphos Palladium G38.9CDCl3- [30]
Free Xantphos-21.5THF-d8- [33]
Xantphos(O) (mono-oxidized)-21.5, 23.16THF-d8- [33]
Pd(Xantphos)20.8, 3.4THF- [31]
(Xantphos)Pd(dba)9.8, 12.4-J_P-P observed [31]

^31P NMR spectroscopy also serves as a valuable tool for monitoring the purity and stability of Xantphos Palladium G3 [30] [33]. The presence of impurities or decomposition products, such as oxidized phosphine species or different coordination complexes, can be readily detected through the appearance of additional signals in the spectrum [31] [33]. This makes ^31P NMR an essential technique for quality control in the synthesis and application of this catalyst [30] [32].

Furthermore, variable-temperature ^31P NMR studies can provide insights into the dynamic behavior of Xantphos Palladium G3 in solution, such as ligand exchange processes or conformational changes [31] [32]. These studies contribute to a deeper understanding of the catalyst's solution behavior, which is crucial for optimizing its application in various synthetic transformations [30] [33].

X-Ray Crystallographic Evidence

X-ray crystallography has provided definitive structural evidence for the molecular architecture of Xantphos Palladium G3 and related complexes, offering precise information about bond lengths, angles, and the three-dimensional arrangement of atoms [10] [34]. These crystallographic studies have been instrumental in elucidating the coordination geometry around the palladium center and the binding mode of the Xantphos ligand [35] [36].

Key crystallographic findings for Xantphos Palladium G3 and structurally related complexes include:

  • Coordination Geometry: X-ray structures confirm that Xantphos Palladium G3 adopts a square planar geometry around the palladium(II) center, which is typical for d8 metal complexes [10] [34]. The four coordination sites are occupied by the two phosphorus atoms of the Xantphos ligand, the carbon atom of the aminobiphenyl fragment, and the nitrogen atom of the same fragment, forming a chelate ring [36] [34].

  • Bite Angle: Crystallographic data reveal that the P-Pd-P bite angle in Xantphos-palladium complexes typically ranges from 100° to 111°, depending on the specific complex and crystal packing forces [10] [7]. This wide bite angle is a distinctive feature of Xantphos-based catalysts and contributes to their unique reactivity profiles [6] [8].

  • Bond Lengths: The Pd-P bond lengths in Xantphos Palladium G3 typically fall in the range of 2.25-2.30 Å, consistent with strong coordination between the phosphorus atoms and the palladium center [37] [34]. The Pd-C and Pd-N bond lengths are approximately 2.00 Å and 2.10 Å, respectively, reflecting the different nature of these bonds [37] [34].

  • Xanthene Backbone Conformation: The xanthene backbone of the Xantphos ligand adopts a nearly planar conformation in most crystal structures, with slight deviations from planarity depending on crystal packing forces and specific substitution patterns [38] [34]. This rigid backbone helps maintain the wide bite angle of the ligand [6] [8].

  • Counterion Position: The methanesulfonate counterion is typically found in the crystal lattice, not directly coordinated to the palladium center in most structures [36] [34]. However, in some cases, it may form hydrogen bonds with the amino group of the aminobiphenyl fragment, contributing to the overall crystal packing [37] [34].

A representative crystal structure of a Xantphos-palladium complex similar to Xantphos Palladium G3 has been reported with the following crystallographic parameters [34]:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 9.601 Å, b = 14.591 Å, c = 20.173 Å
Unit Cell Anglesα = 82.894°, β = 81.824°, γ = 77.999°
Cell Volume2723.1 ų
Temperature200 K
R-factor0.0808

X-ray crystallography has also provided evidence for the various coordination modes of the Xantphos ligand discussed earlier [10] [34]. Particularly noteworthy is the crystallographic confirmation of the rare trans-spanning coordination mode, where the P-Pd-P angle expands to approximately 150.7°, demonstrating the remarkable flexibility of the Xantphos ligand despite its rigid backbone [10] [7].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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